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Application Notes and Protocols for Pre-
Designed siRNA Sets
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper resuspension and handling of

pre-designed small interfering RNA (siRNA) sets. Adherence to these protocols is critical for

maintaining siRNA integrity and ensuring reproducible results in gene silencing experiments.

Introduction to siRNA Handling
Small interfering RNAs are powerful tools for inducing sequence-specific gene silencing.

Lyophilized pre-designed siRNAs are stable but require careful handling upon resuspension to

prevent degradation by ubiquitous RNases. The following protocols outline the best practices

for storage, resuspension, and quantification of siRNA to ensure optimal performance in your

downstream applications.

Storage of siRNA
Proper storage is crucial for maintaining the stability and functionality of your siRNA.

Table 1: Recommended Storage Conditions for siRNA
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Form
Storage
Temperature

Duration
Special
Considerations

Lyophilized (Dry) Room Temperature 2-4 weeks[1][2]

For short-term

transport or temporary

storage.

-20°C to -80°C At least 1 year[1][3]

Recommended for

long-term storage

upon receipt.

Resuspended -20°C to -80°C At least 6 months[1][4]

Store in a non-frost-

free freezer. Aliquot to

avoid more than 4-5

freeze-thaw cycles[1]

[2].

Resuspension of siRNA
This protocol describes the steps to properly resuspend lyophilized siRNA to create a

concentrated stock solution.

Materials Required
Lyophilized pre-designed siRNA

Nuclease-free water, 1x TE buffer (10 mM Tris-HCl, pH 7.5, 0.1 mM EDTA), or a

commercially available siRNA resuspension buffer.[1]

RNase-free barrier pipette tips and microcentrifuge tubes.[5][6]

Gloves.[5][6]

Microcentrifuge

Vortexer (optional)

Orbital shaker (optional)
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Resuspension Protocol
Pellet the siRNA: Briefly centrifuge the vial containing the lyophilized siRNA at 12,000 rpm

for 1 minute to ensure the entire pellet is at the bottom of the tube.[3][7]

Add Resuspension Buffer: Carefully add the calculated volume of the chosen RNase-free

resuspension buffer to the vial. The appropriate buffer may depend on the manufacturer's

instructions; some siRNAs are supplied with buffer salts and only require nuclease-free

water.[2][8]

Dissolve the siRNA: Gently pipette the solution up and down 3-5 times to mix.[7] Avoid

creating bubbles. Alternatively, you can incubate the vial at room temperature for 10-30

minutes with occasional gentle vortexing or on an orbital shaker for 30 minutes.[3][7]

Final Centrifugation: Briefly centrifuge the vial again to collect the entire volume of the

resuspended siRNA solution at the bottom of the tube.[7]

Storage: Use the siRNA solution immediately or aliquot it into smaller volumes and store at

-20°C or -80°C.[1][7]

Calculating Resuspension Volume
To achieve a desired stock concentration, use the following formula. A common stock

concentration is 20-100 µM.[1]

Volume of Buffer (µL) = [Amount of siRNA (nmol) / Desired Stock Concentration (µmol/L)] *

1,000,000

Example: To create a 50 µM stock solution from 20 nmol of siRNA: Volume of Buffer (µL) = (20

nmol / 50 µmol/L) * 1,000,000 = 400 µL

Table 2: Example Resuspension Volumes for a 20 µM Stock Concentration
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Amount of siRNA (nmol)
Volume of Resuspension
Buffer to Add (µL)

Final siRNA Concentration
(µM)

2.5 125 20

5.0 250 20

10.0 500 20

20.0 1000 20

Quality Control: Quantification of Resuspended
siRNA
After resuspension, it is recommended to verify the siRNA concentration using UV

spectrophotometry.

Protocol for UV Spectrophotometry
Dilute a small aliquot of the resuspended siRNA stock in the same buffer used for

resuspension.

Measure the absorbance at 260 nm (A260) using a spectrophotometer.

Calculate the siRNA concentration. For a typical 21-mer siRNA duplex, an absorbance

(A260) of 1 OD is equivalent to approximately 3 nmol or 40 µg.[1] The average molecular

weight of a 21-mer siRNA duplex is approximately 13,300 g/mol .[1][2]

Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using siRNA and the

general mechanism of RNA interference.
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Caption: A typical experimental workflow for siRNA-mediated gene silencing.
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Caption: The RNA interference (RNAi) signaling pathway.

General Guidelines for siRNA Transfection
While specific protocols vary by cell type and transfection reagent, the following are general

steps for a successful siRNA transfection experiment.
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Materials
Resuspended siRNA stock solution (e.g., 20 µM)

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[3]

Reduced-serum medium (e.g., Opti-MEM™)[3]

Appropriate cell culture plates and media

Healthy, subconfluent cells (60-80% confluency)[9][10]

Transfection Protocol (Example for a 24-well plate)
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach

the desired confluency on the day of transfection.

Complex Preparation:

For each well, dilute 20 pmol of siRNA in 50 µL of reduced-serum medium.[11] Mix gently.

In a separate tube, dilute 1 µL of Lipofectamine™ 2000 in 50 µL of reduced-serum

medium.[11] Mix gently and incubate for 5 minutes at room temperature.

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate

for 5-20 minutes at room temperature to allow for complex formation.[3][11]

Transfection:

Remove the growth medium from the cells and wash once with transfection medium if

recommended by the protocol.[9][10]

Add the siRNA-lipid complexes to the cells.

Add antibiotic-free cell culture medium to the desired final volume.

Incubation and Analysis:
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Incubate the cells at 37°C in a CO2 incubator for 24-96 hours.[11] The medium may be

changed after 4-6 hours.[11]

After the incubation period, harvest the cells and analyze for gene knockdown by qPCR,

Western blot, or another appropriate method.

Table 3: Recommended Reagent Volumes for Different Plate Formats

Plate Format
Surface Area
(cm²)

Amount of
siRNA (pmol)

Transfection
Reagent (µL)

Final Volume
(mL)

96-well 0.32 1-5 0.3 0.1

24-well 1.9 5-25 1.5 0.5

6-well 9.6 25-50 7.5 2.0

Note: These are starting recommendations. Optimal conditions for siRNA concentration and

transfection reagent volume should be determined experimentally for each cell line.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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